molecular formula C14H24Cl2N2 B6344175 N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride CAS No. 1240568-98-2

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride

Cat. No.: B6344175
CAS No.: 1240568-98-2
M. Wt: 291.3 g/mol
InChI Key: PIXMIMXCIGDYRB-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is a chemical compound with a complex structure that includes an aniline derivative with diethyl and prop-2-en-1-yl groups. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride typically involves a multi-step process. The initial step often includes the alkylation of aniline derivatives with diethylamine and prop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-methylaniline: Similar in structure but lacks the prop-2-en-1-yl group.

    N,N-Diethyl-4-aminobenzaldehyde: Contains an aldehyde group instead of the prop-2-en-1-yl group.

    N,N-Diethyl-4-aminophenol: Contains a hydroxyl group instead of the prop-2-en-1-yl group.

Uniqueness

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

N,N-diethyl-4-[(prop-2-enylamino)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;;/h4,7-10,15H,1,5-6,11-12H2,2-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXMIMXCIGDYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC=C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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